Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate
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Overview
Description
Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate is an organic compound with a complex structure that includes ester, ether, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-methoxy-2-oxoethyl bromide under basic conditions to introduce the methoxy-oxoethoxy group. The final step involves the sulfonylation of the phenolic group using a sulfonyl chloride reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester and ether groups may also play a role in modulating the compound’s bioavailability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate
- Methyl 2-[4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methyl]phenoxy]acetate
Uniqueness
Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate is unique due to the presence of both sulfonyl and ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8S/c1-23-17(19)11-25-13-3-7-15(8-4-13)27(21,22)16-9-5-14(6-10-16)26-12-18(20)24-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCUYDLHMCGURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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